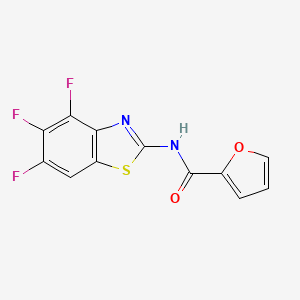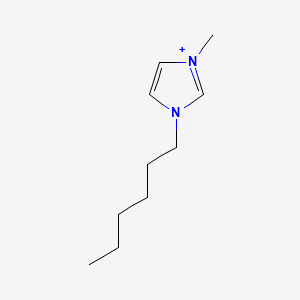
Dimethyl(methylthio)sulfonium tetrafluoroborate
Übersicht
Beschreibung
Synthesis Analysis
Dimethyl(methylthio)sulfonium tetrafluoroborate is synthesized through specific reactions involving dimethyl sulfide and tetrafluoroboric acid or its derivatives. It acts as a key intermediate in the preparation of disulfide bonds within peptides, demonstrating its utility in the synthesis of complex biological molecules. This reagent is instrumental in the deprotection and cyclization processes, leading to the formation of structurally diverse compounds (Bishop, Jones, & Chmielewski, 1993).
Molecular Structure Analysis
Structural analysis of dimethyl(methylthio)sulfonium tetrafluoroborate and its derivatives reveals a diverse range of interactions and conformations that underpin its reactivity and applications in organic synthesis. Studies involving X-ray crystallography, NMR, and IR spectroscopy have provided detailed insights into its molecular structure, facilitating the understanding of its chemical behavior and reactivity patterns (Ullrich et al., 1990).
Chemical Reactions and Properties
Dimethyl(methylthio)sulfonium tetrafluoroborate participates in various chemical reactions, including disulfide bond formation, sulfenyletherification, and sulfenyllactonization. Its role in heterocyclic synthesis, particularly in the formation of tetrahydrofurans and tetrahydropyrans, highlights its versatility as a reagent for constructing complex organic frameworks with high stereocontrol and efficiency (Craig, King, & Shaw, 1997).
Wissenschaftliche Forschungsanwendungen
Disulfide Bond Formation in Peptides
Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) has been utilized for deprotecting cysteine derivatives with concurrent disulfide bond formation in peptides. This application is particularly notable in the synthesis of peptides like sarafotoxin A fragment and calcitonin analogs containing protected cysteine derivatives (Bishop, Jones, & Chmielewski, 1993).
Heterocyclic Synthesis
DMTSF is instrumental in the synthesis of heterocycles such as tetrahydrofurans and tetrahydropyrans. It facilitates ionization and cyclization of hemithioacetals, leading to these compounds with good yields and stereoselectivities (Craig, King, & Shaw, 1997).
Synthesis of 2-Thio-Substituted Furans
In the synthesis of 2-thio-substituted furans, DMTSF induced cyclization of bis(methylsulfanyl) carbonyl compounds is a significant process. This method proceeds via methylthiolation of the thioacetal group, leading to furan ring formation (Padwa, Ginn, & Mcclure, 1999).
Synthesis of Procyanidins
DMTSF activates the C4-S bond in flavan-3-ols' 4-thioethers, enabling the formation of interflavanyl bonds in procyanidins under neutral conditions. This application is crucial in the oligomeric flavanoid synthesis (Steynberg et al., 1998).
Synthesis of η2-Thiocarbene Complexes
The reaction of DMTSF with η/5-cyclopentadienyl(dicarbonyl)carbyne complexes of molybdenum and tungsten produces cationic η2-thiocarbene complexes. These complexes are identified through various spectroscopic techniques and have applications in organometallic chemistry (Ullrich et al., 1990).
Sulfenyletherification and Sulfenyllactonization
DMTSF has been used in the formation of cyclic ethers and lactones. It initiates the formation of an episulfonium ion, followed by internal nucleophilic displacement to yield the products (O'malley & Cava, 1985).
Conversion of Thioglycosides into Glycosyl Fluorides
In carbohydrate chemistry, DMTSF efficiently converts thioglycosides into α-glycosyl fluorides, a process important for glycosylation reactions (Blomberg & Norberg, 1992).
Synthesis of Alkaloids and Azapolycyclic Systems
DMTSF is used in synthesizing various alkaloids and nitrogen-containing ring systems, as demonstrated in the synthesis of the Stemona alkaloid stenine and erythrina alkaloids (Padwa et al., 2000; Padwa & Ginn, 2005).
Safety and Hazards
Dimethyl(methylthio)sulfonium tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
dimethyl(methylsulfanyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S2.BF4/c1-4-5(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOOXKXNWLQGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CS[S+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BF4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371847 | |
| Record name | Dimethyl(methylthio)sulfonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5799-67-7 | |
| Record name | Dimethyl(methylthio)sulfonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl(methylthio)sulfonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[3-(4-morpholinyl)propyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B1224935.png)


![3-[3-[2-(2-Carbamoylphenoxy)-1-oxoethyl]-2,5-dimethyl-1-pyrrolyl]propanoic acid methyl ester](/img/structure/B1224939.png)
![1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)

![6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1224945.png)
![3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone](/img/structure/B1224947.png)
![N-[1-oxo-1-[[4-(2-pyridinyl)-2-thiazolyl]amino]propan-2-yl]-2-furancarboxamide](/img/structure/B1224948.png)
![[7-(Difluoromethyl)-5-(4-methoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinyl]-(1-piperidinyl)methanone](/img/structure/B1224950.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone](/img/structure/B1224952.png)

![3-amino-8-methyl-N-[4-(4-morpholinyl)phenyl]-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1224955.png)
![N-(1,3-benzothiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B1224957.png)